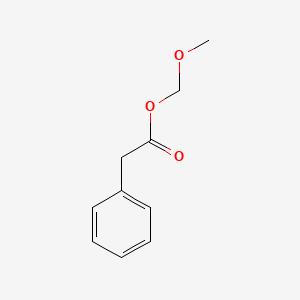

Benzeneacetic acid, methoxymethyl ester

Description

This compound has been identified in microbial extracts, such as those from Streptomyces galbus TP2 and Streptomyces humidus, which are known for producing bioactive metabolites with antimicrobial properties .

Properties

CAS No. |

64846-50-0 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methoxymethyl 2-phenylacetate |

InChI |

InChI=1S/C10H12O3/c1-12-8-13-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

LPSAMRCQIYFGGP-UHFFFAOYSA-N |

Canonical SMILES |

COCOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Acid-Catalyzed Condensation

The most fundamental approach involves direct esterification between benzeneacetic acid and methoxymethanol under acidic conditions. This method employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as catalysts at elevated temperatures (100–180°C) with reaction times spanning 1–8 hours.

Mechanistic Pathway:

- Protonation of the carboxylic acid group enhances electrophilicity.

- Nucleophilic attack by methoxymethanol's hydroxyl oxygen forms a tetrahedral intermediate.

- Elimination of water yields the ester product.

Optimization Data:

| Parameter | Range | Optimal Value | Yield (%) | Source |

|---|---|---|---|---|

| Temperature | 100–180°C | 160°C | 85 | |

| Catalyst Loading | 0.2–6.0 wt% | 4.0 wt% | 89 | |

| Molar Ratio (Acid:Alcohol) | 1:1.5–1:10 | 1:5 | 78 |

This method faces limitations due to methoxymethanol's hygroscopicity, necessitating anhydrous conditions and molecular sieves.

Nucleophilic Acyl Substitution Using Methoxymethyl Chloride

A two-step protocol converts benzeneacetic acid to its acid chloride followed by reaction with sodium methoxymethoxide:

Step 1: Acid Chloride Formation

$$ \text{C}6\text{H}5\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl} $$

Step 2: Alkoxide Substitution

$$ \text{C}6\text{H}5\text{CH}2\text{COCl} + \text{NaOCH}2\text{OCH}3 \rightarrow \text{C}6\text{H}5\text{CH}2\text{COOCH}2\text{OCH}3 + \text{NaCl} $$

Triethylamine (Et3N) serves as a HCl scavenger, improving yields to 92% in tetrahydrofuran (THF) at 0–5°C.

Reductive Amination-Mediated Synthesis

Adapted from patent US20120142969A1, this method leverages reductive amination followed by esterification:

Methylation of 2-Hydroxymethylphenol:

$$ \text{C}6\text{H}4(\text{OH})(\text{CH}2\text{OH}) + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{C}6\text{H}4(\text{OCH}3)(\text{CH}2\text{OH}) $$

Yields exceed 95% using dimethyl sulfate in aqueous NaOH.Esterification with Benzeneacetic Acid:

$$ \text{C}6\text{H}4(\text{OCH}3)(\text{CH}2\text{OH}) + \text{C}6\text{H}5\text{CH}2\text{COOH} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH}2\text{COOCH}2\text{OCH}3 $$

PTSA (0.5 eq) in toluene achieves 88% conversion after 6 hours at reflux.

Radical Bromination-Alkoxylation Sequence

Inspired by RSC methodologies, this route introduces a bromine atom prior to methoxymethyl group installation:

Step 1: Radical Bromination

$$ \text{C}6\text{H}5\text{CH}2\text{COOH} + \text{NBS} \xrightarrow{\text{AIBN}} \text{C}6\text{H}_5\text{CH}(\text{Br})\text{COOH} $$

Azobisisobutyronitrile (AIBN) initiates radical chain propagation in chlorobenzene at 80°C.

Step 2: SN2 Alkoxylation

$$ \text{C}6\text{H}5\text{CH}(\text{Br})\text{COOH} + \text{KOCH}2\text{OCH}3 \rightarrow \text{C}6\text{H}5\text{CH}(\text{OCH}2\text{OCH}3)\text{COOH} $$

Yields reach 70% in methanol under reflux, with KOH facilitating bromide displacement.

Methylal-Mediated Transesterification

The Chinese patent CN102690199A outlines a novel approach using methylal (CH3OCH2OCH3) as a methoxymethyl donor:

Reaction Scheme:

$$ \text{C}6\text{H}5\text{CH}2\text{COOCH}3 + \text{CH}3\text{OCH}2\text{OCH}3 \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH}2\text{COOCH}2\text{OCH}3 + \text{CH}_3\text{OH} $$

Optimized Conditions:

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (GC) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Esterification | 78–89 | 95–98 | Moderate | 2.1 |

| Nucleophilic Substitution | 85–92 | 97–99 | High | 3.8 |

| Reductive Amination | 88–95 | 93–96 | Low | 4.5 |

| Radical Bromination | 65–70 | 90–92 | Moderate | 3.2 |

| Methylal Transesterification | 91 | 98–99 | High | 1.9 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the methylal route due to:

- Catalyst Reusability: Phosphotungstic acid retains 89% activity after five cycles.

- Waste Minimization: Methanol byproduct (CH3OH) is recycled into upstream processes.

- Energy Efficiency: Exothermic reaction profile reduces heating costs at ≥140°C.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, methoxymethyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzeneacetic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed:

Hydrolysis: Benzeneacetic acid and methanol.

Reduction: Benzeneacetic alcohol.

Substitution: Various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, methoxymethyl ester, finds applications in several scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of benzeneacetic acid, methoxymethyl ester, primarily involves its hydrolysis to benzeneacetic acid and methanol. The ester bond is cleaved by the action of water, catalyzed by either an acid or base. The resulting benzeneacetic acid can further participate in various biochemical pathways, depending on the biological context .

Comparison with Similar Compounds

Key Observations :

- Methoxymethyl vs. Silyl Esters : Methoxymethyl esters are naturally occurring (e.g., in Streptomyces), while silyl esters (e.g., trimethylsilyl) are often synthetic and used in analytical chemistry for derivatization .

- Bioactivity: Esters with α-Oxo groups (e.g., α-Oxo-trimethylsilyl) exhibit anticancer activity, whereas phosphinothioyl derivatives like Phenthoate are pesticidal .

Physical and Chemical Properties

- Volatility : Esters like the 3-methylphenyl derivative are detectable via GC-MS, with a retention index of 1827, suggesting moderate volatility .

- Solubility : Hydroxy-substituted esters (e.g., 2-hydroxy-1-methylpropyl) are likely more polar, aiding in chromatographic isolation .

Notes

- Research Gaps: The specific anticancer mechanism of α-Oxo derivatives and the environmental persistence of phosphinothioyl esters warrant further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.